molecular formula C21H20N6O2 B2599951 N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1251590-82-5

N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Katalognummer: B2599951
CAS-Nummer: 1251590-82-5
Molekulargewicht: 388.431
InChI-Schlüssel: BYPJHWQMJQPLBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a triazole and pyrimidine moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The IUPAC name of the compound indicates a specific arrangement of functional groups that contribute to its biological activity. The molecular formula and structure can be summarized as follows:

PropertyValue
Molecular Formula C19H22N4O2
Molecular Weight 342.41 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, a related study found that triazole derivatives effectively inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under discussion has shown promise in preliminary assays targeting cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of similar compounds. The presence of the pyridine ring in the structure is believed to enhance the interaction with microbial targets. In vitro studies have reported that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar antimicrobial properties.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Compounds with similar frameworks have been investigated for their ability to inhibit key enzymes involved in various biological pathways. This could lead to therapeutic applications in treating diseases where these enzymes play a critical role .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Target Proteins : The compound may interact with specific receptors or enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • Modulation of Signaling Pathways : By inhibiting or activating certain pathways, the compound could influence cellular responses leading to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

Several case studies have been conducted on related compounds to evaluate their biological activities:

  • Study on Anticancer Activity : A triazole derivative similar to the compound was tested against A431 (human epidermoid carcinoma) and MCF7 (breast cancer) cell lines. The results showed significant cytotoxicity with IC50 values lower than standard chemotherapeutics .
  • Antimicrobial Testing : A related pyrimidine derivative was evaluated for antimicrobial efficacy against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be promisingly low compared to existing antibiotics .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds within the triazole family exhibit significant anticancer properties. The presence of the pyrimidine and triazole moieties in N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide suggests potential mechanisms for inhibiting tumor growth through modulation of cellular pathways involved in cancer progression.

Case Study:
A study conducted on similar triazole derivatives showed that they could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. The specific effects of this compound warrant further exploration through in vitro and in vivo studies to establish its efficacy against various cancer types.

2. Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Research has demonstrated that triazole derivatives can exhibit broad-spectrum antibacterial and antifungal effects.

Case Study:
In vitro testing of related compounds has shown promising results against pathogens such as Staphylococcus aureus and Candida albicans. This compound should be evaluated similarly to determine its potential as an antimicrobial agent.

Pharmacological Insights

The pharmacological profile of this compound is still under investigation. However, preliminary data suggest that it may interact with specific receptors or enzymes involved in disease pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases which are critical for cancer cell proliferation.
  • Targeting Specific Pathways: The compound may influence signaling pathways such as MAPK or PI3K/Akt which are often dysregulated in cancer and infectious diseases.

Eigenschaften

IUPAC Name

N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-13-7-6-8-14(2)20(13)24-19(28)12-26-21(29)27-15(3)23-17(11-18(27)25-26)16-9-4-5-10-22-16/h4-11H,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPJHWQMJQPLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.